

YIL781 Hydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest		
Compound Name:	YIL781 hydrochloride	
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Abstract

YIL781 hydrochloride is a potent and selective small-molecule modulator of the ghrelin receptor (GHS-R1a), notable for its unique pharmacological profile as a biased agonist. Developed by Bayer, this quinazolinone derivative has been instrumental in dissecting the complex signaling pathways of the ghrelin receptor. Unlike the endogenous ligand ghrelin, which activates multiple downstream pathways, YIL781 selectively engages $G\alpha q/11$ and $G\alpha 12$ signaling without promoting β -arrestin recruitment. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of YIL781 hydrochloride, presenting key data in a structured format and detailing experimental protocols to support further research and development in the field of metabolic and endocrine disorders.

Introduction

The ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis, stimulating appetite, promoting weight gain, and modulating insulin secretion. Its multifaceted physiological roles have made it an attractive target for therapeutic intervention in a range of conditions, including obesity, diabetes, and cachexia. The discovery of small-molecule ligands that can selectively modulate GHS-R1a signaling pathways offers the potential for more targeted therapies with improved side-effect profiles. YIL781 hydrochloride emerged from a drug discovery program at Bayer aimed at identifying novel ghrelin receptor



antagonists. Subsequent characterization revealed its more nuanced role as a biased agonist, providing a valuable tool to explore the differential effects of GHS-R1a signaling.

Discovery and Synthesis

YIL781 hydrochloride, with the chemical name 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride, is a quinazolinone derivative. The discovery of YIL781 was part of a broader effort to develop small-molecule ghrelin receptor antagonists. The general synthetic approach for this class of compounds involves a multi-step process culminating in the formation of the quinazolinone core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.

While a specific, detailed synthesis protocol for YIL781 is not publicly available, the general synthesis of similar 4(3H)-quinazolinone derivatives has been described. These methods typically involve the cyclization of an anthranilic acid derivative to form the quinazolinone scaffold.

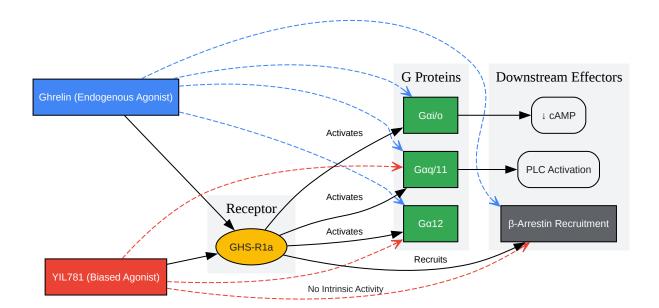
Mechanism of Action: A Biased Agonist

YIL781 hydrochloride is a selective ligand for the ghrelin receptor (GHS-R1a) with a binding affinity (Ki) of 17 nM.[1][2] It displays negligible affinity for the motilin receptor (Ki = 6 μ M), indicating its selectivity.[1]

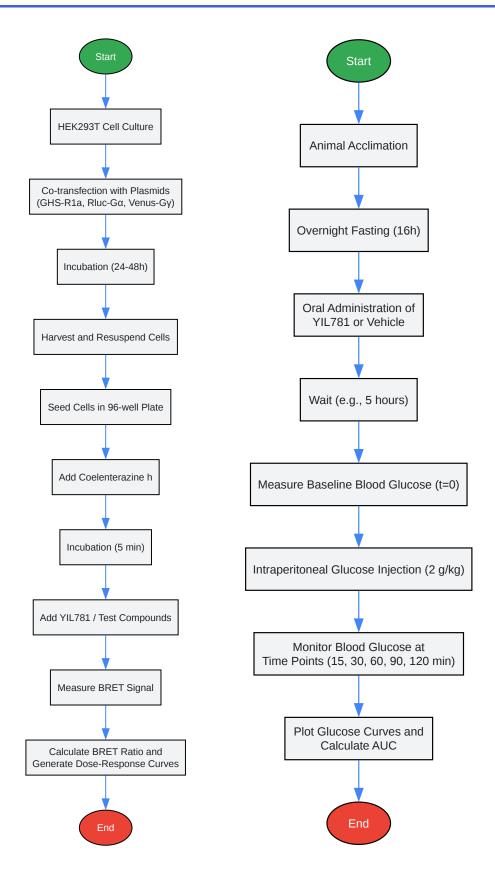
The most distinctive feature of YIL781 is its biased agonism. While initially characterized as an antagonist, further studies revealed that it selectively activates the $G\alpha q/11$ and $G\alpha 12$ signaling pathways, acting as a partial agonist in this respect.[3][4] Crucially, it does not induce the recruitment of β -arrestin 1 or 2, pathways that are engaged by the endogenous ligand ghrelin. [3] This selective activation of a subset of downstream signaling pathways makes YIL781 a valuable pharmacological tool to investigate the physiological consequences of biased GHS-R1a signaling.

Signaling Pathway Diagram









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